

# A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: 4,4-Difluorocyclohexanamine

Cat. No.: B1308137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4-Difluorocyclohexanamine**, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its biological activity as an inhibitor of 11- $\beta$ -hydroxysteroid dehydrogenase 1 (11 $\beta$ -HSD1).

## Core Properties

**4,4-Difluorocyclohexanamine** is commercially available primarily as its hydrochloride salt, which enhances its stability and solubility in aqueous media.<sup>[1]</sup> The properties of both the free amine and its hydrochloride salt are summarized below for easy reference and comparison.

## Table 1: Chemical Identifiers

Identifier	4,4-Difluorocyclohexanamine (Free Amine)	4,4-Difluorocyclohexanamine Hydrochloride
CAS Number	458566-84-2[2]	675112-70-6[1]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> F <sub>2</sub> N[2]	C <sub>6</sub> H <sub>12</sub> ClF <sub>2</sub> N[1][3]
IUPAC Name	4,4-difluorocyclohexan-1-amine[2]	4,4-difluorocyclohexanamine hydrochloride
Synonyms	(4,4-difluorocyclohexyl)amine; 4,4-difluoro-cyclohexylamine[2]	(4,4-Difluorocyclohexyl)amine hydrochloride; 4,4-Difluorocyclohexylamine HCl[1]

**Table 2: Physicochemical Properties**

Property	4,4-Difluorocyclohexanamine (Free Amine)	4,4-Difluorocyclohexanamine Hydrochloride
Molecular Weight	135.16 g/mol [2]	171.62 g/mol [3]
Appearance	Not specified (likely a liquid or low-melting solid)	White to off-white crystalline solid[1]
Boiling Point	141.2 °C at 760 mmHg[2]	45-47 °C at 12 mmHg[3]
Melting Point	Not specified	295 °C[3]
Density	1.08 g/cm <sup>3</sup> [2]	Not specified
Flash Point	41.9 °C[2]	Not specified
Solubility	Not specified	Soluble in water[1]
pKa (Predicted)	9.86 ± 0.70[2]	Not applicable

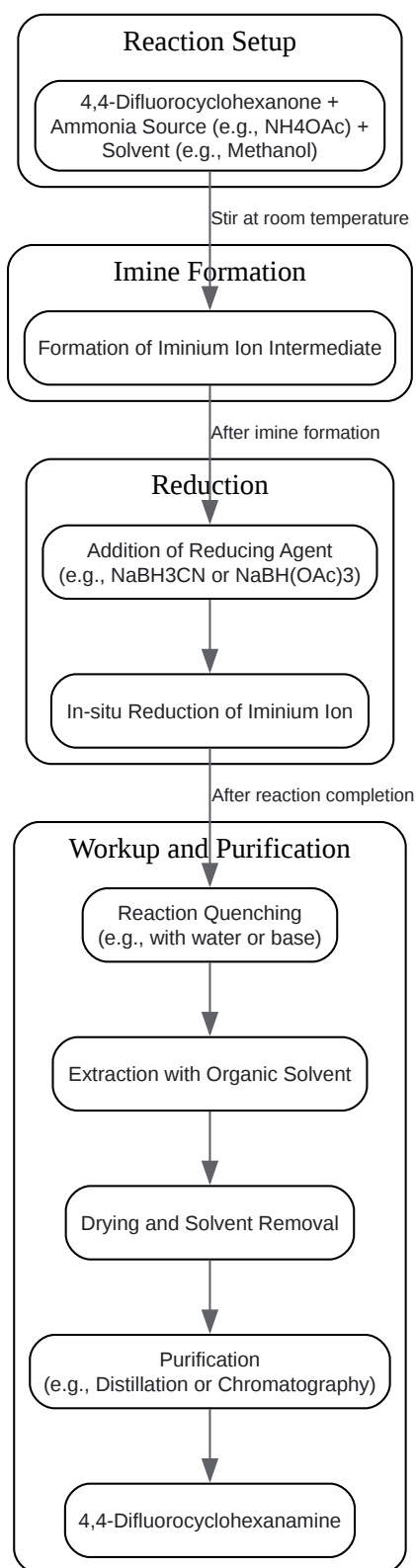
**Table 3: Safety Information**

Hazard Information	4,4-Difluorocyclohexanamine Hydrochloride
GHS Pictograms	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

## Synthesis of 4,4-Difluorocyclohexanamine

The most common and efficient method for the synthesis of **4,4-Difluorocyclohexanamine** is through the reductive amination of 4,4-difluorocyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its in-situ reduction to the desired amine.

## Experimental Workflow: Reductive Amination



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A generalized workflow for the synthesis of **4,4-Difluorocyclohexanamine** via reductive amination.

## Detailed Experimental Protocol

This protocol is a representative example for the synthesis of **4,4-Difluorocyclohexanamine** via reductive amination of 4,4-difluorocyclohexanone.

Materials:

- 4,4-Difluorocyclohexanone
- Ammonium acetate (or other ammonia source)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.0 eq) and dissolve it in anhydrous methanol.
- **Imine Formation:** Add ammonium acetate (2-3 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: Addition may be exothermic and may generate gas.

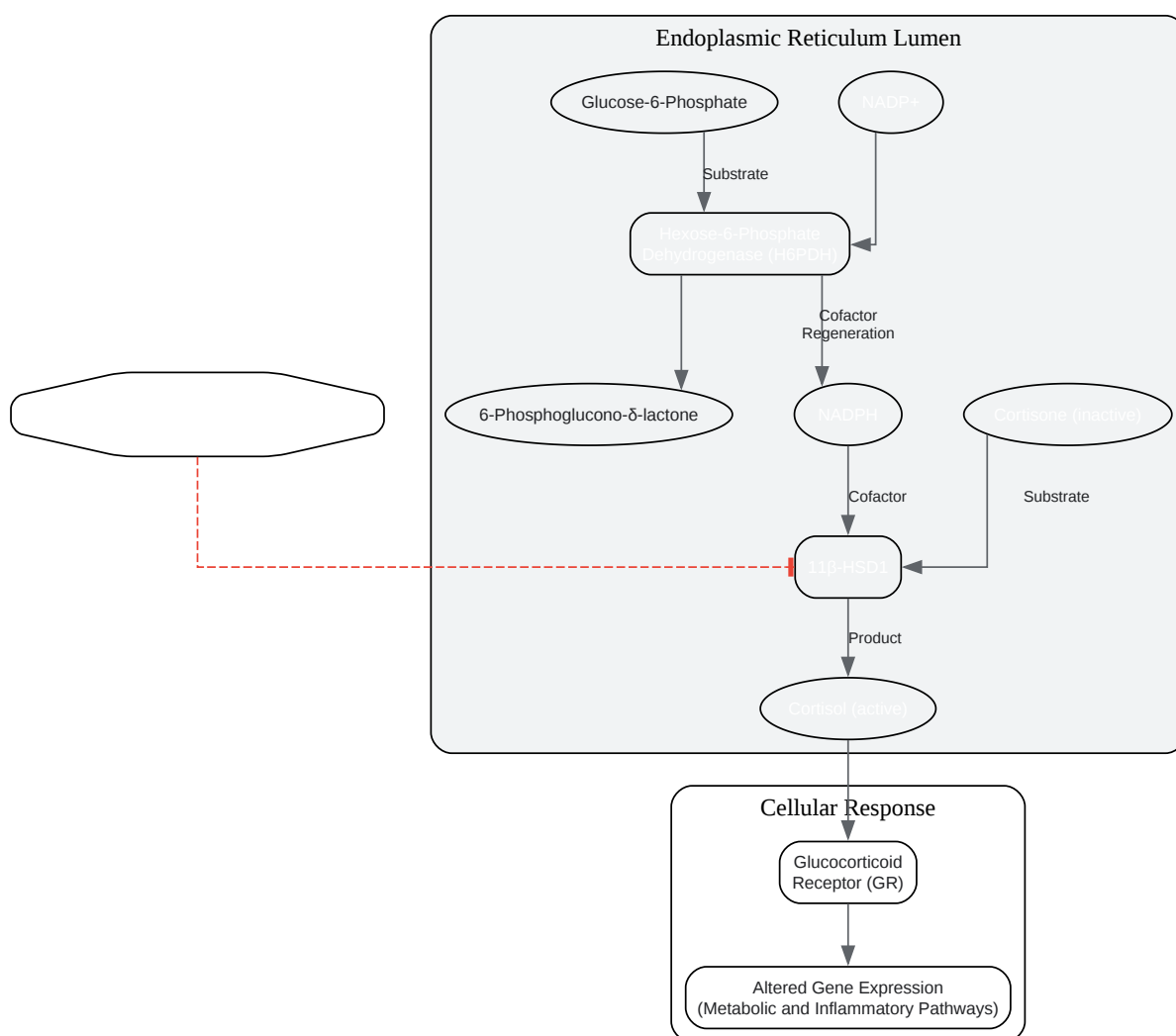
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of water or saturated aqueous  $\text{NaHCO}_3$  solution.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, and then dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- **Solvent Removal:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **4,4-Difluorocyclohexanamine** by distillation under reduced pressure or by flash column chromatography on silica gel.

## Biological Activity: Inhibition of 11- $\beta$ -Hydroxysteroid Dehydrogenase 1 (11 $\beta$ -HSD1)

**4,4-Difluorocyclohexanamine** hydrochloride is recognized as an inhibitor of 11- $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1).[4] This enzyme is a key regulator of glucocorticoid metabolism, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.

The activity of 11 $\beta$ -HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the lumen of the endoplasmic reticulum. By inhibiting 11 $\beta$ -HSD1, compounds like **4,4-Difluorocyclohexanamine** can modulate intracellular cortisol levels, which has therapeutic implications for metabolic disorders such as obesity and type 2 diabetes, as well as for inflammatory conditions.

## Signaling Pathway of 11 $\beta$ -HSD1



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The 11β-HSD1 pathway and the inhibitory action of **4,4-Difluorocyclohexanamine**.

This guide serves as a foundational resource for researchers engaged in the study and application of **4,4-Difluorocyclohexanamine**. The provided data and protocols are intended to facilitate further investigation into the potential of this and related fluorinated compounds in the development of novel therapeutics.

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## References

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- To cite this document: BenchChem. [A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308137#4-4-difluorocyclohexanamine-cas-number-and-properties]

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